4-(Azidomethyl)-5-cyclopropyloxazole
Description
4-(Azidomethyl)-5-cyclopropyloxazole is a heterocyclic compound featuring an oxazole core substituted with an azidomethyl group at the 4-position and a cyclopropyl moiety at the 5-position. The azidomethyl (-CH₂N₃) group is highly reactive, enabling participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole linkages . The cyclopropyl substituent introduces steric and electronic effects that modulate reactivity and stability, distinguishing it from simpler azide-containing heterocycles.
Properties
IUPAC Name |
4-(azidomethyl)-5-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-11-10-3-6-7(5-1-2-5)12-4-9-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUUYXSTPAWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-cyclopropyloxazole typically involves the introduction of the azide group into a pre-formed oxazole ring. One common method is the reaction of a halomethyl-substituted oxazole with sodium azide under suitable conditions. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-cyclopropyloxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized oxazoles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Alkynes: React with the azide group in cycloaddition reactions.
Reducing Agents: Such as LiAlH4 for reduction reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(Azidomethyl)-5-cyclopropyloxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-cyclopropyloxazole largely depends on the type of reaction it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring . In reduction reactions, the azide group is converted to an amine through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Table 1: Key Properties of Azide-Containing Heterocycles
Key Observations:
- Reactivity in Click Chemistry:
The oxazole core in this compound exhibits slightly reduced CuAAC reactivity compared to pyrazole analogs (e.g., 4-(Azidomethyl)pyrazole-3-carboxylate) due to the electron-withdrawing nature of the oxazole ring, which destabilizes the azide group . In contrast, benzyl azides (e.g., halogen-substituted derivatives) show higher reactivity, attributed to the electron-donating or withdrawing effects of substituents on the aromatic ring .
- Steric and Electronic Effects: The cyclopropyl group at C5 introduces steric hindrance, which may slow reaction kinetics but enhances thermal stability compared to linear alkyl or aryl substituents. This contrasts with 4-(Azidomethyl)pyrazole derivatives, where ester groups at C3 facilitate tandem reactions with cyanoacetamides to form polycyclic diazepines .
Biological Activity
4-(Azidomethyl)-5-cyclopropyloxazole is a compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and applications in drug discovery and development, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈N₄O. It features an azidomethyl group and a cyclopropyl moiety attached to a five-membered oxazole ring, which contributes to its chemical reactivity and biological activity. The presence of the azide group is particularly significant as it enhances the compound's utility in bioconjugation techniques.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The initial step often includes the cyclization of appropriate precursors to form the oxazole structure.
- Introduction of the Azidomethyl Group : This is usually achieved through a nucleophilic substitution reaction involving azide reagents.
- Cyclopropyl Group Addition : The cyclopropyl moiety can be introduced via cyclopropanation reactions or other synthetic methodologies.
Biological Activity
The biological activity of this compound is primarily linked to its potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents. Key aspects include:
- Antimicrobial Properties : Preliminary studies suggest that compounds with azide functionalities can exhibit antimicrobial activity against various pathogens due to their ability to interact with biological targets.
- Anticancer Potential : The unique structure may allow for selective targeting of cancer cells, inhibiting their growth through mechanisms such as interference with DNA synthesis or protein function.
The mechanism of action involves interactions with specific molecular targets, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation. For example, azide-containing compounds are known to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating targeted delivery of therapeutic agents.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-(Azidomethyl)-2-phenyl-1,3-oxazole | Lacks cyclopropyl group | May exhibit different reactivity patterns |
| 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-thiazole | Contains sulfur instead of oxygen | Altered electronic properties affecting reactivity |
| 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-imidazole | Contains nitrogen instead of oxygen | Different interaction profiles with biological targets |
Case Studies and Research Findings
Research has focused on various aspects of this compound's biological activity:
- Antimicrobial Studies : A study demonstrated that azide derivatives exhibited significant inhibition against bacterial strains, suggesting potential as novel antimicrobial agents.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that the compound could induce apoptosis, highlighting its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
